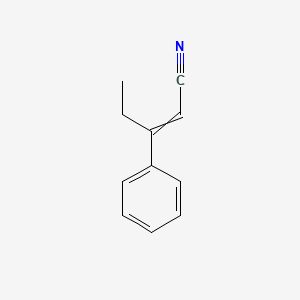

3-Phenylpent-2-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

65305-49-9 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-phenylpent-2-enenitrile |

InChI |

InChI=1S/C11H11N/c1-2-10(8-9-12)11-6-4-3-5-7-11/h3-8H,2H2,1H3 |

InChI Key |

KXIKZCHTYSTVNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylpent 2 Enenitrile and Analogous α,β Unsaturated Nitriles

Condensation Reactions in Nitrile Synthesis

Condensation reactions represent a fundamental approach for the formation of carbon-carbon bonds and are widely employed in the synthesis of α,β-unsaturated nitriles. The Knoevenagel condensation, in particular, is a powerful tool for this transformation.

Knoevenagel-type Condensations for Carbon-Carbon Bond Formation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base, to yield an α,β-unsaturated product. wikipedia.orgresearchgate.net For the synthesis of 3-phenylpent-2-enenitrile, a Knoevenagel-type condensation would typically involve the reaction of propiophenone (B1677668) with a cyanoacetic acid derivative. scielo.brlscollege.ac.in The reaction is a modification of the aldol (B89426) condensation and proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.orgresearchgate.net

The general mechanism, when using a secondary amine as a catalyst, can involve the formation of an iminium ion from the ketone, which then reacts with the enolate of the active methylene compound. Subsequent elimination leads to the desired α,β-unsaturated nitrile. Alternatively, with a tertiary amine catalyst, the reaction is believed to proceed through a β-hydroxy intermediate which then undergoes dehydration. thieme-connect.de

A specific example is the condensation of benzylacetone (B32356) with cyanoacetic acid in the presence of pyridine (B92270), which after decarboxylation, yields 3-methyl-5-phenylpent-2-enenitrile (B3053340). This reaction highlights the utility of the Doebner modification of the Knoevenagel condensation, where pyridine is used as the solvent and catalyst, often leading to decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.org Industrial applications of the Knoevenagel synthesis have been improved by the controlled addition of acetic acid to manage the decarboxylation process, enhancing safety and efficiency. google.com

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product |

| Propiophenone | Cyanoacetic acid | Pyridine, heat | This compound |

| Benzylacetone | Cyanoacetic acid | Pyridine, heat | 3-Methyl-5-phenylpent-2-enenitrile |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, ethanol | Corresponding enone |

| Aldehydes/Ketones | Cyanoacetic acid | Lipase | (E)-α,β-unsaturated carboxylic esters |

Phosphonate-Mediated Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, including α,β-unsaturated nitriles, with a high degree of stereoselectivity, generally favoring the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the treatment of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. nih.gov

Wadsworth-Emmons Reaction for α,β-Unsaturated Nitrile Construction

In the context of synthesizing α,β-unsaturated nitriles, the HWE reaction employs a cyanomethylphosphonate reagent, such as diethyl (cyanomethyl)phosphonate. acs.org The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone (e.g., propiophenone). wikipedia.org This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates a phosphate (B84403) ester to yield the alkene. nrochemistry.com

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the nature of the cation, the reaction temperature, and the steric bulk of the reactants. wikipedia.org For instance, using lithium salts and higher temperatures can enhance (E)-selectivity. wikipedia.org While the standard HWE reaction typically yields (E)-alkenes, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can favor the formation of (Z)-alkenes. nrochemistry.com The HWE reaction is applicable to a broad range of substrates, including hindered ketones that may be unreactive in the traditional Wittig reaction. nrochemistry.com

| Ketone/Aldehyde | Phosphonate Reagent | Base/Conditions | Product Stereoselectivity |

| Aldehydes | Diethyl (cyanomethyl)phosphonate | K2CO3 | (E)-α,β-unsaturated β-boryl nitriles |

| Ketones | Methyl 2-(dimethoxyphosphoryl)acetate | Li/Na/K salts | (E)-stereoselectivity increases with Li > Na > K |

| Aldehydes | Phosphonates with electron-withdrawing groups | KHMDS, 18-crown-6 | (Z)-olefins (Still-Gennari conditions) |

Dehydration Approaches to Nitrile Formation

The formation of α,β-unsaturated nitriles can also be achieved through the dehydration of β-hydroxy nitrile precursors. This method offers an alternative route to the direct condensation or olefination reactions.

Conversion of Alkyneamides and Related Precursors to Alkynenitriles

While the direct dehydration of β-hydroxy nitriles is a key method, related dehydration processes are also synthetically important. For example, the dehydration of alkyneamides using reagents like phosphorus pentoxide (P₂O₅) or trichloromethyl chloroformate can yield alkynenitriles. wikipedia.org Although this produces a different class of unsaturated nitriles (with a triple bond), the underlying principle of dehydration is relevant.

More directly applicable is the synthesis of α,β-unsaturated nitriles from β-hydroxy nitriles. researchgate.net These precursors can be synthesized through various methods, including the cobalt-catalyzed coupling of α,β-unsaturated nitriles with aldehydes in the presence of phenylsilane, which affords β-siloxy nitriles that can be readily converted to the corresponding β-hydroxy nitriles. oup.com The subsequent dehydration of these β-hydroxy nitriles can be effected under acidic or basic conditions to yield the α,β-unsaturated nitrile. openstax.org A noteworthy method involves the MeMgCl-induced elimination of MgO from magnesium alkoxides of β-hydroxynitriles, which is effective even for hindered systems. researchgate.net

| Precursor | Reagent/Conditions | Product |

| β-Hydroxy nitrile | Acid or base, heat | α,β-Unsaturated nitrile |

| β-Hydroxy nitrile | MeMgCl | α,β-Unsaturated nitrile |

| β-Hydroxy ketone/nitrile | Cu(IPr)Cl, NaOtBu | (E)-α,β-unsaturated ketone/nitrile |

Hydrocyanation and Related Cyanation Transformations

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a multiple bond, provides a direct route to nitriles. This method can be applied to alkynes and allenes to generate α,β- or β,γ-unsaturated nitriles.

The hydrocyanation of alkynes can be catalyzed by transition metals, such as nickel or rhodium, and can exhibit high regio- and stereoselectivity. nih.gov For instance, the rhodium-catalyzed hydrocyanation of terminal alkynes with acetone (B3395972) cyanohydrin as the cyanide source can produce anti-Markovnikov alkenyl nitriles. nih.gov Similarly, nickel-catalyzed hydrocyanation of silyl-substituted 1,3-diynes can be controlled by the choice of ligand to achieve regiodivergent synthesis of enynyl nitriles. acs.org

Hydrocyanation of allenes also offers a pathway to unsaturated nitriles. Nickel(0)-catalyzed hydrocyanation of terminal allenes can provide branched allylic nitriles with high regioselectivity. researchgate.net These reactions often use safer cyanide sources, such as acetone cyanohydrin or zinc cyanide (Zn(CN)₂), in place of highly toxic HCN gas. nih.govacs.org The choice of catalyst and ligands is crucial in controlling the regiochemical and stereochemical outcome of the reaction.

| Substrate | Catalyst/Reagent | Product Type |

| Terminal Alkynes | TpRh(COD), dppf, Acetone cyanohydrin | anti-Markovnikov Alkenyl nitriles |

| 1-Aryl-4-silyl-1,3-diynes | Ni(cod)₂, Ligand, Acetone cyanohydrin | Enynyl nitriles |

| Terminal Allenes | Ni(cod)₂, Biphephos, TMSCN, MeOH | Branched Allylic nitriles |

| Alkynes | Ni(acac)₂, Ligand, Zn(CN)₂, 'BuOH | Linear or Branched Vinyl nitriles |

Transition Metal-Catalyzed Hydrocyanation of Unsaturated Substratesrsc.orgresearchgate.net

Transition metal catalysis is a cornerstone in the synthesis of nitriles, providing highly efficient and atom-economical pathways to these valuable compounds. rsc.orgbeilstein-journals.org The hydrocyanation of unsaturated carbon-carbon bonds, in particular, has been extensively studied and refined. rsc.orgbeilstein-journals.org

Nickel-Catalyzed Regiodivergent Syntheses of Enynyl Nitrilesacs.orgacs.org

Nickel catalysis has emerged as a powerful tool for the regiodivergent synthesis of enynyl nitriles. acs.orgacs.org A notable example is the hydrocyanation of 1-aryl-4-silyl-1,3-diynes. acs.orgacs.org In this process, the regioselectivity can be controlled by the choice of ligand, allowing for the synthesis of two different enynyl nitrile isomers from the same starting materials. acs.orgacs.org The use of appropriate bisphosphine and phosphine-phosphite ligands directs the cyano group to different positions on the alkyne, leading to high yields and regioselectivities. acs.orgacs.org

Density functional theory (DFT) calculations have shown that the structural characteristics of the ligands influence the alkyne insertion modes, which in turn dictates the regioselectivity of the reaction. acs.orgacs.org A gram-scale reaction of 1c with acetone cyanohydrin, catalyzed by a nickel complex, successfully produced the enynyl nitrile 3c in an 85% isolated yield with high selectivity. acs.org This highlights the practical utility of this nickel-catalyzed hydrocyanation reaction. acs.org

| Ligand Type | Regioselectivity Outcome | Reference |

| Bisphosphine | First enynyl nitrile isomer | acs.orgacs.org |

| Phosphine-phosphite | Second enynyl nitrile isomer | acs.orgacs.org |

Palladium-Catalyzed Ring-Opening Hydrocyanation Methodologiesresearchgate.net

Palladium catalysis has proven effective in the ring-opening hydrocyanation of methylenecyclopropanes (MCPs). researchgate.net This method provides a highly selective route to 2-substituted allylic nitriles through the cleavage of a C-C bond. researchgate.net The reaction allows for the efficient synthesis of a variety of chiral allylic phosphine (B1218219) oxides in good yields and with high enantioselectivities. researchgate.net

Brønsted Acid-Mediated Nitrogenation of Propargylic Alcoholsrsc.org

A novel and efficient approach for the synthesis of alkenyl nitriles involves the Brønsted acid-mediated nitrogenation of readily available propargylic alcohols. rsc.orgkisti.re.kr This transition-metal-free method can be performed under ambient conditions and open to the air, making it a practical and promising protocol. rsc.org A key finding in this methodology is the use of ammonium (B1175870) bromide (NH4Br) as an additive, which has been shown to enhance the stereoselectivity of the reaction. rsc.org The reaction is believed to proceed through the activation of the propargylic alcohol by the Brønsted acid, followed by nucleophilic attack of the nitrogen source. rsc.orgsci-hub.se

Emerging Synthetic Pathways for this compound

While the above methods describe general strategies for synthesizing α,β-unsaturated nitriles, specific pathways to this compound and its derivatives are also being explored. One such approach involves the conjugate addition of a Grignard reagent to a β-hydroxy alkynenitrile. duq.edu This reaction, initiated by t-BuMgCl deprotonation, proceeds through a cyclic magnesium chelate, which upon protonation, stereoselectively yields trisubstituted alkenenitriles. duq.edu

Another emerging strategy is the copper-catalyzed hydroalumination of allenes followed by cyanation. beilstein-journals.orgnih.gov This sequence allows for the highly regio- and (E)-selective synthesis of β,γ-unsaturated nitriles containing α-all-carbon quaternary centers. beilstein-journals.orgnih.gov The method demonstrates broad functional group compatibility and high efficiency, offering a versatile route to complex nitrile structures. nih.gov

A classic method for preparing 3-methyl-5-phenylpent-2-enenitrile involves the condensation of benzylacetone with cyanoacetic acid in the presence of pyridine, followed by the elimination of carbon dioxide. chemicalbook.com

| Method | Key Features | Resulting Product Type | Reference |

| Grignard Addition to Alkynenitriles | Chelation-controlled, stereoselective | Trisubstituted Alkenenitriles | duq.edu |

| Copper-Catalyzed Allenes Hydrocyanation | Regio- and (E)-selective, broad scope | β,γ-Unsaturated Nitriles | beilstein-journals.orgnih.gov |

| Condensation Reaction | Classic method | 3-Methyl-5-phenylpent-2-enenitrile | chemicalbook.com |

Stereochemical Aspects and Isomerism in 3 Phenylpent 2 Enenitrile Chemistry

E/Z Isomerism and Stereoisomer Generation of 3-Phenylpent-2-enenitrile

The presence of a carbon-carbon double bond (C=C) in this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. In these isomers, the substituents attached to the double bond carbons have different spatial arrangements. The generation of these isomers is highly dependent on the synthetic route employed.

For instance, a Brønsted acid-mediated nitrogenation of 3-phenylpent-1-yn-3-ol (B2417678) using trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been shown to produce this compound as a nearly equimolar mixture of its E and Z isomers (54:46 E/Z ratio). rsc.org Conversely, specific synthetic procedures can be utilized to prepare a single isomer in high purity. Research has detailed the preparation of (E)-3-phenylpent-2-enenitrile starting with an E:Z ratio greater than 20:1, which can then be subjected to isomerization reactions to yield the (Z)-isomer with high selectivity. acs.org The (Z)-isomer, specifically (Z)-3-phenylpent-2-enenitrile, can be prepared from its E-isomer counterpart, achieving a Z:E ratio of 97:3. acs.org

Stereoselective and Stereospecific Synthetic Strategies for α,β-Unsaturated Nitriles

The synthesis of α,β-unsaturated nitriles with defined stereochemistry is a significant area of research. Stereoselective strategies aim to produce a single stereoisomer out of multiple possibilities. One powerful method is the chelation-controlled conjugate addition-alkylation. duq.edu In this approach, a metal chelate is formed, which then directs the subsequent reaction to occur in a highly stereoselective manner. Protonation of the intermediate magnesium chelate can stereoselectively generate tri-substituted alkenenitriles. duq.edu This method provides a pathway to tri- and tetra-substituted alkenenitriles that are otherwise challenging to synthesize with high stereochemical control. duq.edu

Photocatalytic E → Z Isomerization of this compound

A significant advancement in controlling the stereochemistry of this compound is the development of photocatalytic methods for its E → Z isomerization. nih.gov This process allows for the conversion of the thermodynamically more stable (E)-isomer into the less stable (Z)-isomer, a transformation that is typically difficult to achieve. nih.govresearchgate.net This contra-thermodynamic process is inspired by natural biological processes, such as the isomerization of retinal in the mammalian visual cycle. nih.govscispace.com Using this method, (E)-3-phenylpent-2-enenitrile can be converted into the (Z)-isomer in quantitative yield with a final Z:E ratio of 97:3. acs.org

Bioinspired Catalytic Systems and Mechanistic Dichotomy

The photocatalytic isomerization of α,β-unsaturated nitriles like this compound has been successfully achieved using bio-inspired catalysts. nih.govconicet.gov.ar Specifically, (-)-riboflavin (vitamin B2), an inexpensive and organic photocatalyst, has been employed to effectively mediate this transformation under irradiation with UV light (402 nm). acs.orgnih.gov This approach mimics biological systems where flavins play a crucial role in photochemical reactions. organic-chemistry.orgnih.gov

The reaction mechanism is believed to exhibit a dichotomy, proceeding through either singlet or triplet energy transfer pathways. nih.gov The process begins with the photoexcitation of the riboflavin (B1680620) catalyst. acs.org The excited catalyst then transfers energy to the (E)-isomer of the substrate. This energy transfer allows the molecule to overcome the rotational barrier of the double bond, leading to the formation of the (Z)-isomer. acs.org The high selectivity for the Z-isomer is achieved because the product itself is a poor substrate for the catalyst, effectively preventing the reverse Z → E isomerization and allowing the Z-isomer to accumulate. acs.orgnih.gov The reaction is significantly inhibited by oxygen, suggesting the involvement of a triplet excited state. acs.org

Computational Analysis of Substituent Effects on Isomerization Selectivity

Computational studies have provided critical insights into the origin of selectivity in the photocatalytic isomerization of α,β-unsaturated nitriles. acs.org The key factor governing selectivity is the polarization of the alkene combined with increased activation barriers for the Z-isomer. nih.gov

For this compound, the ethyl group at the β-position plays a crucial role. This substituent introduces steric strain (specifically, 1,3-allylic strain) in the (Z)-isomer, which forces the phenyl ring to twist out of plane with the alkene. acs.org This deconjugation of the π-system in the Z-isomer diminishes its ability to be excited by the photocatalyst, thus preventing its isomerization back to the E-isomer. acs.org In contrast, the E-isomer can maintain a more planar conformation, allowing for efficient energy transfer from the catalyst.

The effect of the β-substituent size on the selectivity of the isomerization has been systematically studied. As the size of the alkyl group increases, the Z:E ratio generally improves, reaching a plateau for larger groups.

Effect of β-Substituent on Photocatalytic Isomerization Selectivity

| Substrate (β-substituent, R²) | Resulting Z:E Ratio | Reference |

|---|---|---|

| Methyl (Me) | 91:9 | acs.org |

| Ethyl (Et) | 97:3 | acs.org |

| n-Propyl (nPr) | 96:4 | acs.org |

| n-Butyl (nBu) | 96:4 | acs.org |

| iso-Propyl (iPr) | 96:4 | acs.org |

| iso-Butyl (iBu) | 95:5 | acs.org |

| tert-Butyl (tBu) | 2:98 | acs.org |

This table summarizes the Z:E photostationary state ratios for the isomerization of various β-substituted α,β-unsaturated nitriles, demonstrating the impact of the substituent's steric bulk on selectivity. Reactions were performed with 0.1 mmol substrate at ambient temperature in MeCN using 5 mol % (-)-riboflavin under 12 h of UV-light irradiation (402 nm). Data sourced from Gilmour et al. (2017). acs.org

Asymmetric Synthesis and Chiral Transformations Leading to Nitrile Compounds

While this compound itself is achiral, the α,β-unsaturated nitrile scaffold is a valuable precursor for the synthesis of chiral molecules. Asymmetric synthesis aims to create compounds with a specific three-dimensional structure (enantiomers).

One of the most powerful methods for this is asymmetric hydrogenation. Rhodium-based catalysts, such as those employing chiral ligands like JosiPhos or f-spiroPhos, have been used to hydrogenate the double bond of α,β-unsaturated nitriles with high efficiency and excellent enantioselectivity (up to 99.7% ee). rsc.orgacs.orgnih.gov This transformation converts the planar, achiral alkene into a chiral alkane containing a nitrile group, which is a versatile functional group for further synthetic manipulations. These methods have been successfully applied to a wide range of α,β-unsaturated nitriles, providing access to important chiral building blocks for pharmaceuticals. rsc.orgnih.gov

Another key asymmetric transformation is the enantioselective conjugate addition. For example, chiral copper(II) complexes can catalyze the asymmetric β-borylation of α,β-unsaturated nitriles in water. beilstein-journals.org This reaction introduces a boron moiety at the β-position with high enantioselectivity, creating a valuable chiral organoborane intermediate that can be further transformed into a variety of functional groups while retaining the newly formed stereocenter. beilstein-journals.org

Chemical Reactivity and Transformations of 3 Phenylpent 2 Enenitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in 3-Phenylpent-2-enenitrile can undergo both reduction and oxidation reactions, providing pathways to valuable primary amines and carboxylic acid derivatives, respectively.

Reduction Reactions to Primary Amines

The nitrile functionality can be reduced to a primary amine, 3-phenylpent-2-en-1-amine, through the addition of hydrogen across the carbon-nitrogen triple bond. This transformation is typically achieved using powerful reducing agents. One common method involves the use of lithium aluminum hydride (LiAlH₄). In a related reaction, the reduction of α-arylidene-α-(2-thiazolyl)acetonitrile with lithium aluminum hydride in absolute ether has been shown to selectively reduce the nitrile group to the corresponding allylamine without affecting the conjugated double bond. researchgate.net This suggests that a similar selective reduction would be expected for this compound.

Catalytic hydrogenation is another viable method for the reduction of nitriles. While a study on the direct catalytic hydrogenation of this compound was not found, research on the hydrogenation of the closely related saturated analogue, 3-phenylpropionitrile, provides valuable insights. In this study, 3-phenylpropionitrile was hydrogenated to 3-phenylpropylamine using a palladium on carbon (Pd/C) catalyst under mild conditions (30–80 °C, 6 bar) in a biphasic solvent system with acidic additives. nih.govnih.govresearchgate.net Although the conversion was high (76%), the selectivity for the primary amine was moderate (26%). nih.govnih.govresearchgate.net This suggests that while catalytic hydrogenation can effect the desired transformation, optimization of reaction conditions would be crucial to maximize the yield of the primary amine from this compound.

| Reaction | Reagent/Catalyst | Product | Key Findings |

| Reduction of Nitrile | Lithium Aluminum Hydride (LiAlH₄) | 3-Phenylpent-2-en-1-amine | Expected to selectively reduce the nitrile without affecting the C=C double bond, based on analogous reactions. researchgate.net |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | 3-Phenylpentylamine | Based on studies of 3-phenylpropionitrile, this method can yield the primary amine, though selectivity may be a challenge to optimize. nih.govnih.govresearchgate.net |

Oxidation Reactions to Carboxylic Acid Derivatives

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. In a basic environment, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization lead to the amide intermediate, which is then hydrolyzed to the carboxylate salt and ammonia.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of a conjugated system, which makes it susceptible to various addition reactions.

Conjugate Reduction of α,β-Unsaturated Nitriles

The double bond in α,β-unsaturated nitriles can be selectively reduced, leaving the nitrile group intact, through a process known as conjugate reduction or Michael addition of a hydride. This transformation yields the corresponding saturated nitrile, in this case, 3-phenylpentanenitrile. This type of reduction can be achieved using various catalytic systems.

Nucleophilic Addition Reactions to the Activated Alkene System

The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction is a classic example of a Michael addition. A wide range of nucleophiles, including carbanions, amines, and alkoxides, can add to the β-position of α,β-unsaturated nitriles.

For instance, the reaction of 3-arylpropenenitriles with arenes in the presence of a superacid like triflic acid (TfOH) has been shown to result in the hydroarylation of the carbon-carbon double bond, forming 3,3-diarylpropanenitriles. This demonstrates the susceptibility of the activated alkene to nucleophilic attack by electron-rich aromatic compounds.

Reactivity of the Phenyl Substituent: Electrophilic Aromatic Substitution

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The reactivity of the benzene ring and the position of substitution are influenced by the electronic properties of the substituent, which in this case is the -CH=C(CN)CH₂CH₃ group.

The entire side chain acts as a deactivating group due to the electron-withdrawing nature of the conjugated nitrile. Resonance structures show that the double bond and the nitrile group pull electron density out of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. This deactivation is a common feature for benzene rings substituted with groups containing π-bonds to electronegative atoms.

The Role of this compound as a Reactive Intermediate

This compound serves as a versatile reactive intermediate in organic synthesis, primarily due to the electronic interplay between the nitrile group and the carbon-carbon double bond. This conjugation makes the molecule susceptible to a variety of chemical transformations, allowing for the construction of more complex molecular architectures. As a member of the α,β-unsaturated nitrile class of compounds, it participates in several key reactions where it acts as a precursor to highly functionalized molecules.

The reactivity of this compound is characterized by its ability to undergo nucleophilic additions, participate in cycloaddition reactions, and act as a building block in multicomponent reactions for the synthesis of heterocyclic compounds. These transformations are pivotal in generating diverse chemical scaffolds.

Synthetic Utility in Heterocyclic Chemistry

A significant application of this compound as a reactive intermediate is in the synthesis of nitrogen-containing heterocycles, such as pyridines. While specific studies detailing the direct use of this compound are not extensively documented in readily available literature, the general reactivity patterns of α,β-unsaturated nitriles provide a strong indication of its synthetic potential. For instance, multicomponent reactions, which involve the combination of three or more reactants in a single step, are a powerful tool for the efficient synthesis of highly substituted pyridines. In such reactions, an α,β-unsaturated nitrile can react with a 1,3-dicarbonyl compound and an ammonium source to yield a dihydropyridine intermediate, which is then oxidized to the corresponding pyridine (B92270).

The following table outlines a representative transformation where an α,β-unsaturated nitrile, analogous to this compound, acts as a key intermediate in a multicomponent reaction to form a substituted pyridine.

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Product | Reaction Type |

| Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | Knoevenagel condensation product, Michael adduct | Highly functionalized N-alkylated pyridine | One-pot, three-component tandem reaction |

This table illustrates a general reaction pathway for the synthesis of functionalized pyridines where an in situ formed α,β-unsaturated nitrile undergoes further reaction. Specific experimental data for this compound in this exact sequence is not provided in the search results.

Participation in Michael Additions and Cycloadditions

The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound makes it a prime candidate for Michael addition reactions. In this type of reaction, a nucleophile adds to the carbon-carbon double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental in the construction of a wide array of organic molecules.

Furthermore, this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex cyclic and heterocyclic structures. The nitrile group can influence the regioselectivity and stereoselectivity of these reactions, making it a valuable component in the strategic design of synthetic routes.

While the available research does not provide specific examples of this compound in these roles, the established reactivity of α,β-unsaturated nitriles strongly supports its utility as a reactive intermediate in these transformations. Further research would be beneficial to fully explore and document the specific applications of this compound in these and other synthetic methodologies.

Spectroscopic Characterization and Structural Elucidation of 3 Phenylpent 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (Z)-3-Phenylpent-2-enenitrile provides distinct signals that correspond to each type of proton in the molecule. In a study utilizing a 600 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the chemical shifts (δ) were recorded. The spectrum showed a multiplet between δ 7.46–7.39 ppm, which corresponds to the five protons of the phenyl group (H7–H9). A triplet at δ 5.37 ppm (J = 1.5 Hz) is attributed to the vinylic proton at the C2 position (H2). The methylene (B1212753) protons (H4) adjacent to the double bond and the ethyl group appear as a quartet of doublets at δ 2.60 ppm (J = 7.4, 1.5 Hz). Finally, the terminal methyl protons (H5) of the ethyl group resonate as a triplet at δ 1.08 ppm (J = 7.4 Hz).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl (H7-H9) | 7.46–7.39 | Multiplet (m) | - |

| Vinylic (H2) | 5.37 | Triplet (t) | 1.5 |

| Methylene (H4) | 2.60 | Quartet of Doublets (qd) | 7.4, 1.5 |

| Methyl (H5) | 1.08 | Triplet (t) | 7.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. For (Z)-3-Phenylpent-2-enenitrile, the spectrum was recorded at 151 MHz in CDCl₃. The carbon of the nitrile group (C1) is observed at δ 117.7 ppm. The vinylic carbons of the double bond appear at δ 167.4 ppm (C3) and δ 94.6 ppm (C2). The phenyl group carbons show signals at δ 137.8 ppm for the quaternary carbon (C6), and at δ 129.6 ppm (C9), δ 128.8 ppm (C8), and δ 127.3 ppm (C7) for the protonated aromatic carbons. The aliphatic carbons of the ethyl group, C4 and C5, are found at δ 31.3 ppm and δ 12.3 ppm, respectively.

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C3 (Vinylic) | 167.4 |

| C6 (Aromatic) | 137.8 |

| C9 (Aromatic) | 129.6 |

| C8 (Aromatic) | 128.8 |

| C7 (Aromatic) | 127.3 |

| C1 (Nitrile) | 117.7 |

| C2 (Vinylic) | 94.6 |

| C4 (Methylene) | 31.3 |

| C5 (Methyl) | 12.3 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile compounds. It is employed to separate components of a mixture and identify them based on their mass-to-charge ratio and fragmentation patterns. In the context of synthesis, GC-MS is instrumental for monitoring reaction progress and assessing the purity of products like 3-Phenylpent-2-enenitrile. While specific fragmentation data for this exact compound is not detailed in the provided literature, related nitrile-containing compounds are frequently identified using Pyrolysis-GC-MS (Py-GC-MS), particularly in the analysis of polymer degradation products where compounds like 2-phenethyl-4-phenylpent-4-enenitrile are detected. csic.esd-nb.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For a related compound, (Z)-4,4-dimethyl-3-phenylpent-2-enenitrile (C₁₃H₁₅N), the sodium adduct [M+Na]⁺ was calculated to have an m/z of 208.1102 and was found experimentally at 208.1101. core.ac.uk For this compound (C₁₁H₁₁N), the exact mass is calculated to be 157.089. molbase.com

Infrared (IR) Spectroscopy for Nitrile Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The nitrile group (C≡N) has a characteristic sharp absorption band. For (Z)-3-Phenylpent-2-enenitrile, this stretch is observed at a wavenumber of 2215 cm⁻¹. This is consistent with values seen for similar structures; for instance, (Z)-4,4-dimethyl-3-phenylpent-2-enenitrile and other related acrylonitrile (B1666552) derivatives show a strong nitrile absorption in the range of 2210-2219 cm⁻¹. core.ac.uk

Advanced Spectroscopic Techniques for Isomer and Stereochemical Assignment

The presence of a carbon-carbon double bond at the C2 position of this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-3-Phenylpent-2-enenitrile and (Z)-3-Phenylpent-2-enenitrile. The differentiation and unambiguous assignment of these isomers are critical for understanding their chemical reactivity and for applications where stereochemical purity is essential. While basic spectroscopic methods provide initial structural information, advanced techniques are required for definitive stereochemical elucidation.

Detailed analysis using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy reveals distinct chemical shifts for the protons and carbons in the (E) and (Z) isomers, arising from the different spatial arrangement of the substituents around the double bond. rsc.org For instance, the chemical shift of the vinylic proton and the adjacent ethyl group protons are characteristically different for each isomer. rsc.org A study detailing the synthesis of this compound reported specific NMR data for a mixture of its E/Z isomers. rsc.org

Table 1: Comparative ¹H and ¹³C NMR Data for (E)- and (Z)-3-Phenylpent-2-enenitrile Data sourced from a study reporting a 54:46 mixture of E/Z isomers. rsc.org

| Isomer | Nucleus | Group | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (E)-isomer | ¹H NMR | Phenyl-H | 7.46-7.35 (m) | |

| Vinylic-H | 5.49 (s) | |||

| -CH₂- | 2.91 (q) | 7.6 | ||

| -CH₃ | 1.13 (t) | 7.4 | ||

| (Z)-isomer | ¹H NMR | Phenyl-H | 7.46-7.35 (m) | |

| Vinylic-H | 5.27 (t) | 1.4 | ||

| -CH₂- | 2.60 (qd) | J₁=7.6, J₂=1.6 | ||

| -CH₃ | 1.08 (t) | 7.2 | ||

| Both Isomers | ¹³C NMR | Various C | 167.3, 166.4, 137.6, 137.3, 130.0, 129.5, 129.1, 128.9, 128.6, 127.2, 126.3, 117.6, 117.3, 95.0, 94.5, 31.1, 27.2, 13.3, 12.2 |

For a more definitive assignment of stereochemistry, two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. NOESY experiments detect through-space correlations between protons that are in close proximity. rsc.org

For the (Z)-isomer , a NOESY correlation would be expected between the vinylic proton at C2 and the protons of the methylene group (-CH₂-) of the ethyl substituent at C3, as they are on the same side of the double bond.

Conversely, for the (E)-isomer , a correlation would be observed between the vinylic proton and the ortho-protons of the phenyl ring. This type of spatial proximity analysis provides conclusive evidence for the geometric configuration. The stereochemistry of related alkenyl nitriles has been successfully determined using NOESY spectra. rsc.org

In cases where suitable single crystals can be grown, single-crystal X-ray diffraction (SCXRD) offers the most unambiguous method for structural and stereochemical determination. duq.edu This technique maps the electron density of the molecule in its crystalline state, providing precise bond lengths, angles, and the absolute configuration of the molecule. X-ray crystallography has been used to confirm the stereochemical assignment of products in related syntheses. duq.edu

Furthermore, chromatographic methods are often employed in conjunction with spectroscopy to resolve and identify isomers. High-Performance Liquid Chromatography (HPLC), sometimes utilizing chiral columns, and Gas Chromatography (GC) can effectively separate the (E) and (Z) isomers. acs.org Once separated, each isomer can be individually subjected to NMR or other spectroscopic techniques for unequivocal characterization. acs.org The combination of chromatographic separation with spectroscopic analysis, such as NOESY, is a powerful methodology for ensuring accurate stereochemical assignment.

Computational and Theoretical Chemistry Studies on 3 Phenylpent 2 Enenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to 3-phenylpent-2-enenitrile to understand its fundamental properties.

Structural Analysis: Bond Lengths, Bond Angles, and Torsion Angles

Computational analysis, particularly through DFT, allows for the precise determination of the molecule's three-dimensional geometry. The optimization of the molecular structure of both (E)- and (Z)-isomers of this compound reveals key structural parameters.

A notable aspect of this compound's structure is the torsion angle between the phenyl ring and the alkene plane (C1–C2–C3–C4). This dihedral angle is crucial as it dictates the extent of π-system conjugation, which in turn influences the molecule's electronic properties and reactivity. For the (E)-isomer, computational studies have explored how substituents affect this angle. In the case of (E)-3-phenylpent-2-enenitrile, which features an ethyl group at the β-position, this torsion angle is a key factor in its conformational arrangement. acs.org This twisting is a result of steric strain between the ethyl group and the ortho-protons of the phenyl ring. acs.org

Detailed bond lengths and angles, while not extensively published in dedicated studies, can be calculated using standard DFT methods and basis sets to provide a complete geometric description.

Table 1: Calculated Torsion Angle for this compound and Related Structures (Note: Specific calculated values for bond lengths and a full range of bond angles for this compound are not readily available in the surveyed literature. The following table highlights the key structural parameter discussed in computational studies.)

| Compound | Torsion Angle (C1–C2–C3–C4) |

| (E)-3-phenylpent-2-enenitrile | Data not explicitly published |

This table is based on the discussion of torsion angles in computational analyses of similar structures. acs.org Precise values for this compound would require access to the specific output files of the referenced computational studies.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and the energy required for electronic excitation.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, the conjugation between the phenyl ring, the double bond, and the nitrile group significantly influences the energies of these orbitals. DFT calculations can precisely quantify these energy levels. While specific values for this compound are not detailed in the primary literature, the analysis of related cinnamonitriles shows that factors like planarity and substituent effects are critical in modulating this gap.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally after a geometry optimization, serves two main purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. Second, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C bond stretching, or C≡N nitrile group stretching. This analysis provides a theoretical vibrational spectrum that is a valuable tool for spectroscopic identification.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining activation energies. This provides a detailed understanding of how reactions proceed and why certain products are favored.

Elucidation of Reaction Mechanisms in Synthesis and Transformations

Computational studies have been particularly insightful in understanding the E → Z isomerization of polarized alkenes like this compound. acs.org The mechanism of photocatalytic isomerization can be complex, potentially involving both singlet and triplet energy transfer pathways. acs.org DFT calculations can model the excited states of the molecule to determine the most likely pathway. For instance, computational analysis can help elucidate whether the reaction proceeds via direct energy transfer from a photocatalyst to generate a singlet excited state of the alkene, followed by intersystem crossing to a triplet state, or through a combination of singlet and triplet energy transfers. acs.org

Understanding Regioselectivity and Stereoselectivity in Reactions

The primary application of computational modeling to this compound in the available literature concerns stereoselectivity, specifically the photocatalytic E → Z isomerization. acs.org Computational analysis has been used to understand the origins of the high Z-selectivity observed in these reactions. acs.org

The key insight from these studies is the role of structural preorganization and steric strain. acs.org In the (E)-isomer of this compound, the presence of the β-ethyl group leads to steric interactions that cause a twisting of the phenyl ring out of the plane of the double bond. acs.org This deconjugation of the π-system is a critical factor. acs.org Computational models show that upon photochemical excitation, the system moves through an intermediate state where rotation around the former double bond occurs. The subsequent collapse to the ground state isomers is influenced by the energetics of the E and Z forms. The Z-isomer may possess a higher activation barrier for the reverse (Z → E) isomerization, contributing to its accumulation in the photostationary state. acs.org This understanding, derived from computational analysis, is crucial for explaining the observed stereoselectivity and for designing more efficient and selective chemical transformations. acs.org

Modeling Energy Transfer Pathways in Photochemical Isomerization

The photochemical isomerization of alkenes, such as the E/Z isomerization of this compound, is a fundamental process in organic chemistry that can be computationally modeled to understand the underlying energy transfer pathways. researchgate.netacs.org These studies often focus on the transition between electronic states upon photoexcitation. For molecules with a singlet ground state, reaching the reactive triplet state can occur through direct excitation and intersystem crossing or, more commonly, via energy transfer from a sensitizer molecule. researchgate.net

In a typical sensitized photochemical reaction, a sensitizer absorbs a photon and, after intersystem crossing to its triplet state, transfers this energy to the substrate molecule during a collision. almerja.net This process, known as triplet-triplet energy transfer (TTEnT), excites the substrate to its triplet state, where the π-bond is weakened, allowing for rotation around the carbon-carbon double bond and subsequent isomerization. researchgate.netalmerja.net

Computational models for the photochemical isomerization of a molecule like this compound would involve several key steps:

Ground State Geometries: Optimization of the ground-state geometries of both the (E)- and (Z)-isomers.

Excited State Calculations: Determination of the energies of the singlet and triplet excited states. This helps in identifying suitable sensitizers whose triplet energy is sufficient to excite the nitrile.

Potential Energy Surface (PES) Mapping: Calculation of the potential energy surfaces for the ground and triplet states as a function of the dihedral angle of the double bond. This mapping reveals the energy barriers and pathways for isomerization.

Identification of Conical Intersections: Locating conical intersections, which are points where potential energy surfaces of different electronic states cross. These points are crucial for understanding the rapid, non-radiative decay from the excited state back to the ground state, leading to the formation of the isomeric product. nih.govrsc.org

The efficiency of the isomerization can be influenced by the triplet energy of the sensitizer. almerja.net Computational models can predict the photostationary state (the equilibrium ratio of isomers under irradiation) by considering the relative energies of the isomers and the decay rates from the twisted triplet intermediate.

| Parameter | Description | Typical Computational Method |

| Ground State Geometry | Optimized molecular structure of (E)- and (Z)-isomers. | Density Functional Theory (DFT) |

| Triplet State Energy (ET) | Energy of the lowest triplet excited state. | Time-Dependent DFT (TD-DFT) |

| Potential Energy Surface | Energy profile along the isomerization coordinate (C=C torsion). | Complete Active Space Self-Consistent Field (CASSCF) nih.gov |

| Conical Intersection | Point of degeneracy between electronic states. | CASSCF, Multireference Configuration Interaction (MRCI) |

This table presents common computational methods used to model the parameters involved in photochemical isomerization.

Kinetic Studies and Reaction Dynamics Simulations in Nitrile Chemistry

Kinetic studies and reaction dynamics simulations are powerful computational tools for investigating the mechanisms and rates of chemical reactions involving nitriles. nih.gov While specific simulations on this compound are not extensively documented in publicly available literature, the methodologies applied to other nitrile-containing compounds provide a framework for how such studies would be conducted. acs.org These simulations can model reactions such as hydrolysis, reduction, or nucleophilic additions to the nitrile group. nih.govlibretexts.org

A typical computational kinetic study involves:

Reactant and Product Modeling: Defining the structures of reactants, products, and any intermediates.

Transition State (TS) Search: Locating the transition state structure on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. nih.gov

Activation Energy (Ea) Calculation: Determining the energy barrier of the reaction by calculating the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path from the transition state down to the reactants and products to confirm that the located TS connects the desired species. nih.gov

For instance, in the hydrolysis of a nitrile, simulations can model the nucleophilic attack of a water molecule or hydroxide ion on the electrophilic carbon of the nitrile group. libretexts.org Reaction dynamics simulations can further provide insights into the atomic-level movements during the reaction, the role of the solvent, and the distribution of energy among the product's degrees of freedom.

Kinetic modeling can also be used to simulate reaction profiles under various conditions, helping to optimize processes by predicting the concentrations of reactants, intermediates, and products over time. acs.orgacs.org This is particularly valuable in process chemistry for maximizing yield and minimizing byproducts. acs.org

| Reaction Type | Key Computational Insights | Relevant Simulation Techniques |

| Nitrile Hydrolysis | Activation energy, mechanism (acid vs. base-catalyzed), solvent effects. | DFT, IRC analysis, Molecular Dynamics (MD) |

| Nitrile Reduction | Hydride attack mechanism, intermediate stabilization. | DFT, Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Nucleophilic Addition | Transition state geometry, reaction pathway, substituent effects. | CASSCF, Ab Initio MD |

This table outlines the application of computational techniques to study various reactions in nitrile chemistry.

Applications of 3 Phenylpent 2 Enenitrile in Advanced Organic Synthesis

Utilization as a Building Block for Complex Organic Molecules

3-Phenylpent-2-enenitrile serves as a foundational building block for more complex molecules through various chemical transformations targeting its alkene and nitrile functionalities. The strategic placement of the phenyl and ethyl groups on the double bond, along with the electron-withdrawing nitrile, dictates its reactivity.

Enantiomerically enriched forms of the molecule, such as (2E,4R)-4-Phenylpent-2-enenitrile, are particularly valuable as chiral building blocks. rsc.org The nitrile group can be hydrolyzed under acidic conditions to produce the corresponding α,β-unsaturated esters. rsc.org For instance, treatment with concentrated hydrochloric acid in methanol (B129727) under reflux yields the methyl ester in high yield. rsc.org This transformation converts the nitrile into a different functional group while retaining the core carbon skeleton and stereochemistry, providing a straightforward route to valuable chiral Michael acceptors. rsc.org

Furthermore, the double bond of the structurally related 5-phenylpent-2-enenitrile can undergo reductive carboxylation. beilstein-journals.org In a reaction catalyzed by a cobalt complex with an ethylzinc (B8376479) reductant, carbon dioxide is added across the double bond. beilstein-journals.org This process introduces a carboxylic acid group, which can be subsequently esterified, demonstrating a method to increase molecular complexity and introduce new functional handles. beilstein-journals.org

Table 1: Key Transformations of the this compound Scaffold

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (2E,4R)-4-Phenylpent-2-enenitrile | conc. HCl, MeOH, reflux | (2E,4R)-Methyl 4-phenylpent-2-enoate | quant. | rsc.org |

Precursor for Diverse Cyano-Substituted Heterocyclic Compounds

The structural framework of this compound is an excellent starting point for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. While direct examples using this compound are specific, the reactivity of closely related analogues, particularly (E)-3-oxo-5-phenylpent-4-enenitrile, showcases the vast potential of this chemical class. arabjchem.orgresearchgate.net α,β-Unsaturated nitriles are well-established as versatile intermediates for heterocycle synthesis. arabjchem.orgresearchgate.netresearchgate.net

The oxo-derivative, for example, reacts with a range of nitrogen nucleophiles to construct fused heterocyclic systems. researchgate.net These reactions often proceed through initial Michael addition or condensation, followed by intramolecular cyclization and dehydration or elimination to yield the final aromatic heterocycle. This strategy has been successfully employed to create a variety of complex ring systems. researchgate.net

Table 2: Heterocyclic Systems Synthesized from (E)-3-Oxo-5-phenylpent-4-enenitrile

| Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| 5-Amino-3-phenyl-1H-pyrazole | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine | researchgate.net |

| 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole | researchgate.net |

| Hydrazonoyl Chlorides | Pyrazolo[5,1-c]triazine | researchgate.net |

| Phenyl isothiocyanate | 1,3,4-Thiadiazole | researchgate.net |

These examples underscore the utility of the phenylpentenenitrile backbone as a synthon for building diverse heterocyclic libraries, which are of significant interest in medicinal chemistry and materials science. arabjchem.orgresearchgate.net

Application in Asymmetric Catalysis and Enantioselective Transformations

This compound is a key substrate in the field of asymmetric catalysis, where the goal is to generate specific stereoisomers of a product. The development of enantioselective methods is crucial for the synthesis of chiral molecules like pharmaceuticals and natural products.

A notable application is the photocatalytic E → Z isomerization of this compound. acs.org This contra-thermodynamic transformation is inspired by biological processes like the mammalian visual cycle. nih.gov Using a small molecule photosensitizer and light irradiation, the more stable E-isomer can be converted with high selectivity to the less stable Z-isomer. acs.org For this compound (where R² = Et), a photostationary state with a Z:E ratio of 97:3 can be achieved. acs.org This method provides a versatile tool for accessing specific geometric isomers that can be used in subsequent stereoselective reactions. nih.gov

Table 3: Photocatalytic E → Z Isomerization of 3-Aryl-alk-2-enenitriles

| β-Substituent (R²) | Catalyst | Light Source | Time (h) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| Methyl (Me) | Riboflavin (B1680620) tetraacetate (5 mol%) | 402 nm UV-light | 12 | 91:9 | acs.org |

| Ethyl (Et) | Riboflavin tetraacetate (5 mol%) | 402 nm UV-light | 12 | 97:3 | acs.org |

| n-Propyl (nPr) | Riboflavin tetraacetate (5 mol%) | 402 nm UV-light | 12 | 96:4 | nih.gov |

| n-Butyl (nBu) | Riboflavin tetraacetate (5 mol%) | 402 nm UV-light | 12 | 96:4 | nih.gov |

Furthermore, the synthesis of enantiomerically enriched (E)-γ-alkylated α,β-unsaturated nitriles has been achieved through palladium- or copper-catalyzed allylic nucleophilic substitution reactions. rsc.org These chiral nitriles are direct precursors to other valuable chiral molecules, such as optically enriched α,β-unsaturated esters. rsc.org The ability to control the stereochemistry at the γ-position makes these methods powerful tools in modern organic synthesis. rsc.org

Role in Higher-Order Cycloaddition Reactions and Related Carbocyclic Syntheses

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a single step. While standard [4+2] Diels-Alder reactions are common, higher-order cycloadditions (HOCs), which involve more than 6π-electrons, are of increasing interest for accessing medium-sized and complex ring systems. nih.govgroupjorgensen.com The development of catalytic and enantioselective versions of these reactions has been a significant challenge. groupjorgensen.com

α,β-Unsaturated nitriles, including this compound, are potential candidates for various cycloaddition reactions due to the electron-withdrawing nature of the cyano group activating the double bond.

[4+2] Cycloadditions: The related compound (E)-3-phenylsulfonylprop-2-enenitrile readily participates as a dienophile in Diels-Alder reactions with various dienes. rsc.orgresearchgate.net This suggests that this compound, with its activated double bond, could similarly function as a dienophile to form six-membered carbocycles.

[3+3] Cycloadditions: Organocatalytic asymmetric [3+3] cycloadditions have been developed using unsaturated nitriles as the three-carbon component. rsc.org These reactions provide a route to chiral six-membered rings, including pyran and thiopyran skeletons, demonstrating a higher-order cycloaddition pathway available to this class of compounds. rsc.org

Other Carbocyclic Syntheses: Beyond pericyclic reactions, the nitrile group facilitates other cyclization strategies. Nitrile anion cyclizations can be used to form strained carbocycles like cyclopropanes and cyclobutanes. duq.edu Additionally, photochemical [2+2] cycloadditions represent another established route for constructing four-membered rings, a strategy used in the synthesis of borylated bicyclic compounds. nih.gov

Table 4: Potential Cycloaddition and Carbocyclic Synthesis Reactions

| Reaction Type | Role of Unsaturated Nitrile | Product Type | General Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Dienophile | 6-membered carbocycle | rsc.orgresearchgate.net |

| [3+3] Cycloaddition | 3-carbon building block | 6-membered heterocycle/carbocycle | rsc.org |

| [3+2] Cycloaddition | Dipolarophile | 5-membered heterocycle | smolecule.com |

| Nitrile Anion Cyclization | Precursor to carbanion | 3- or 4-membered carbocycle | duq.edu |

| [2+2] Photocycloaddition | Alkene component | 4-membered carbocycle | nih.gov |

While specific examples detailing the use of this compound in higher-order cycloadditions are still emerging, its electronic and structural properties make it a promising substrate for the development of novel synthetic methodologies targeting complex carbocyclic frameworks.

Analytical and Separation Techniques for 3 Phenylpent 2 Enenitrile and Its Derivatives

Chromatographic Purification Methodologies

Chromatographic techniques are fundamental to the purification of 3-phenylpent-2-enenitrile, separating the target compound from unreacted starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Flash column chromatography using silica (B1680970) gel is the most commonly reported method for the purification of this compound and its analogues. rsc.orgrsc.orgacs.orgrsc.org This technique utilizes a stationary phase of silica gel (typically 40–63 μm particle size) and a solvent system (mobile phase) to separate components of a mixture. acs.orgkanto.co.jp The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column under positive pressure, accelerating the separation process.

The choice of eluent is critical and is typically a mixture of a nonpolar solvent, such as petroleum ether or hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve the best separation. For instance, in several syntheses of this compound derivatives, mixtures of petroleum ether and ethyl acetate with ratios ranging from 10:1 to 40:1 have been successfully employed. rsc.orgrsc.org The separation is driven by the polarity of the compounds in the mixture; less polar compounds travel down the column faster with the nonpolar mobile phase, while more polar compounds are retained longer by the polar silica gel.

Table 1: Examples of Eluent Systems for Flash Chromatography Purification

| Compound | Eluent System (v/v) | Reference |

|---|---|---|

| (E)-4-phenylpent-3-enenitrile | Petroleum ether/Ethyl acetate = 20/1 | rsc.org |

| (E)-3-Phenylpent-2-enenitrile | 1–5% Diethyl ether/n-pentane | acs.org |

| 3-Methyl-2-phenylpent-2-enenitrile | Ethyl acetate/Hexane = 1:40 | rsc.org |

| This compound (E/Z mixture) | Petroleum ether/Ethyl acetate = 20:1 | rsc.org |

This table presents a selection of solvent systems used as the mobile phase in the flash column chromatographic purification of this compound and related compounds.

Kugelrohr distillation is a short-path distillation technique suitable for purifying small quantities of compounds that are thermally stable but have high boiling points. This method involves heating the sample in a series of connected glass bulbs under a vacuum. The volatile compound evaporates and condenses on a cooler surface of the apparatus, effectively separating it from non-volatile impurities. While direct application on this compound is not extensively documented in the provided sources, it has been used for the purification of structurally related α,β-unsaturated ketones, which are intermediates in similar synthetic pathways. rsc.org Given the likely high boiling point of this compound, Kugelrohr distillation represents a viable method for its final purification after initial chromatographic separation, especially for achieving high purity by removing residual non-volatile substances.

Quantitative and Purity Assessment Techniques

Assessing the outcome of a synthesis requires reliable methods for determining the yield of the product and monitoring the reaction's progress and purity.

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound synthesis, GC is employed for the quantitative determination of product yield. rsc.org The method involves injecting a small amount of the crude reaction mixture into the instrument, where it is vaporized and carried by a carrier gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.

For accurate quantification, an internal standard, such as n-dodecane, is often added to the reaction mixture in a known concentration. rsc.org By comparing the peak area of the product to that of the internal standard, the exact amount of this compound produced can be calculated. This technique is also used in the analysis of pyrolysis products of polymers like Acrylonitrile (B1666552) Butadiene Styrene (ABS), where derivatives such as 2-Phenethyl-4-phenylpent-4-enenitrile are identified and quantified. sci-hub.senih.govshimadzu.com

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. acs.orgbeilstein-journals.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. acs.org The plate is then developed in a sealed chamber with a suitable eluent.

By comparing the spots of the reaction mixture with spots of the starting materials, chemists can observe the disappearance of reactants and the appearance of the product over time. beilstein-journals.org The components are visualized, often using a UV lamp, as the conjugated system of this compound absorbs UV light. acs.org This allows for the determination of the optimal reaction time and ensures the reaction has gone to completion before proceeding with workup and purification. acs.org

Chiral Separation Techniques for Enantiomer Resolution

When this compound or its derivatives are synthesized in chiral, non-racemic forms, specialized analytical techniques are required to separate and quantify the enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for this purpose. core.ac.ukrsc.org This technique, often referred to as chiral HPLC, can resolve enantiomers into two separate peaks. Research on the synthesis of enantiomerically enriched (4R)-4-Phenylpent-2-enenitrile has demonstrated the use of a DAICEL CHIRALPAK AS column for determining the enantiomeric excess (ee) of the product. core.ac.uk The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase.

Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques like HPLC or GC. The relative peak areas of the separated diastereomers correspond to the ratio of the original enantiomers. Kinetic resolution, where one enantiomer reacts faster than the other in a chemical reaction, is another strategy, with the enantiomeric excess of the product and remaining starting material often determined by chiral HPLC. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-4-phenylpent-3-enenitrile |

| (E)-3-Phenylpent-2-enenitrile |

| (Z)-3-Phenylpent-2-enenitrile |

| 3-Methyl-2-phenylpent-2-enenitrile |

| This compound |

| (Z/E)-2-phenylbut-2-enenitrile |

| n-dodecane |

| 2-Phenethyl-4-phenylpent-4-enenitrile |

| (4R)-4-Phenylpent-2-enenitrile |

| Acrylonitrile Butadiene Styrene (ABS) |

| Petroleum ether |

| Ethyl acetate |

| Hexane |

| Diethyl ether |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of enantiomers, which are non-superimposable mirror-image isomers of a chiral compound. The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in fields like pharmaceutical development and asymmetric synthesis, where different enantiomers can exhibit varied biological activities. csfarmacie.czmdpi.com Chiral HPLC achieves this separation by employing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. csfarmacie.czphenomenex.com The principle of chiral recognition is often explained by the "three-point interaction" model, which posits that for effective separation, there must be at least three points of interaction between the chiral stationary phase and at least one of the enantiomers. csfarmacie.czmdpi.com

The separation of enantiomers of this compound and its derivatives is frequently accomplished using HPLC with polysaccharide-based chiral stationary phases. These CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are versatile and widely used for a broad range of chiral compounds. phenomenex.com The mobile phase typically consists of a non-polar solvent like hexane mixed with a polar modifier, most commonly an alcohol such as isopropanol (B130326) (i-PrOH), in what is known as normal-phase chromatography. phenomenex.com The precise ratio of these solvents, along with the column type, flow rate, and detection wavelength, are optimized to achieve baseline separation of the enantiomeric peaks.

Research into the asymmetric synthesis of compounds structurally related to this compound relies heavily on chiral HPLC to validate the effectiveness of the synthetic methods. For instance, the enantiomeric excess of (2E,4R)-4-Phenylpent-2-enenitrile has been determined using a DAICEL CHIRALPAK AS column. core.ac.uk Similarly, the analysis of 2,2-dimethyl-4-phenylpent-4-enenitrile was performed on a Chiralcel AD-H column with a mobile phase of hexane and isopropanol. sustech.edu.cn The enantiomeric excesses of various other substituted pent-4-enenitrile derivatives have been successfully determined using columns like Chiralpak IE and Chiralcel OJ-H, demonstrating the robustness of this technique. rsc.org The data from these separations are critical for confirming the stereoselectivity of a reaction and for the purification of enantiomerically enriched products. csfarmacie.cz

The following table summarizes the specific HPLC conditions used in the enantiomeric excess determination for several derivatives of this compound as reported in scientific literature.

| Compound | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (λ) | Retention Times (t_R, min) | Reference |

|---|---|---|---|---|---|---|

| 2,2-dimethyl-4-phenylpent-4-enenitrile | Chiralcel AD-H | hexane/i-PrOH = 95/05 | 0.5 | 254 nm | 16.387 (minor), 17.819 (major) | sustech.edu.cn |

| (S,E)-3-Hydroxy-2-methylene-5-phenylpent-4-enenitrile | Lux 3 µm cellulose-2 | hexane/IPA = 96:4 | 1.0 | Not Specified | 17.77, 19.45 | csir.co.za |

| tert-butyl (R)-2-cyano-3-(3,5-dichlorophenyl)-2-((R)-1-(3,5-dichlorophenyl)allyl)pent-4-enoate | Chiralpak IE | i-propanol/hexane = 2/98 | 1.0 | 220 nm | 5.07, 6.66 | rsc.org |

| A bisallylated Cyanoacetate Derivative | Chiralcel OJ-H | i-propanol/hexane = 2/98 | 1.0 | 240 nm | 8.45, 9.51 | rsc.org |

| (2E,4R)-4-Phenylpent-2-enenitrile | DAICEL CHIRALPAK AS | Not Specified | Not Specified | Not Specified | Not Specified | core.ac.uk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylpent-2-enenitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between phenylacetonitrile and an α,β-unsaturated aldehyde, using catalysts like piperidine. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry to maximize yield. Gas chromatography (GC) or HPLC should monitor reaction progress, and purity can be confirmed via melting point analysis or NMR .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELX or OLEX2 for structure refinement. Collect diffraction data (Mo/Kα radiation) and resolve hydrogen-bonding networks using graph-set analysis (e.g., Etter’s formalism) .

- Spectroscopy : Assign peaks via H/C NMR (e.g., coupling constants for alkene geometry) and IR (C≡N stretch ~2200–2260 cm). Compare experimental data with computational predictions (DFT/B3LYP) .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Methodological Answer : Conduct toxicity assessments via Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). Use fume hoods for synthesis, and store samples in airtight containers under inert gas. Refer to IFRA Standards for analogous nitriles to infer handling guidelines .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer :

- Data reconciliation : Cross-validate using high-resolution mass spectrometry (HRMS) and dynamic NMR (variable-temperature studies for conformational flexibility).

- Software tools : Use SHELXL for refining disordered structures and OLEX2’s visualization tools to model electron density discrepancies. Apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) using Gaussian or ORCA. Simulate reaction pathways via transition-state optimization (NEB method) and calculate activation energies. Validate with kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

- Methodological Answer : Use graph-set analysis (Etter’s rules) to classify motifs (e.g., rings). Correlate packing motifs with solvent polarity (CSD survey) and apply reticular chemistry principles to engineer co-crystals with tailored porosity .

Q. What experimental approaches can elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents; analyze products via LC-MS.

- Thermal stability : Use TGA-DSC to identify decomposition temperatures and volatile byproducts.

- Microbial assays : Incubate with Pseudomonas spp. and track nitrile hydrolysis via GC-MS .

Q. How can mechanistic studies differentiate between radical-mediated vs. polar pathways in this compound reactions?

- Methodological Answer :

- Radical trapping : Add TEMPO or BHT to quench radical intermediates; monitor suppression of product formation.

- Kinetic isotope effects (KIE) : Compare for C-H bond cleavage steps.

- EPR spectroscopy : Detect radical species under reaction conditions .

Data Presentation and Analysis

-

Table 1 : Common analytical data for this compound

Technique Key Observations Reference H NMR δ 7.3–7.5 (m, 5H, Ph), 6.2 (d, J=16 Hz, CH=) IR 2220 cm (C≡N) XRD Monoclinic P2/c, Z=4 -

Figure 1 : Proposed degradation pathways under UV exposure (include LC-MS fragmentation patterns) .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.